molecular formula C7H7BrN2O B14849943 2-Bromo-4-cyclopropoxypyrimidine

2-Bromo-4-cyclopropoxypyrimidine

Katalognummer: B14849943
Molekulargewicht: 215.05 g/mol
InChI-Schlüssel: LMRYBNYJBCSERL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-cyclopropoxypyrimidine is a heterocyclic organic compound that contains a bromine atom and a cyclopropoxy group attached to a pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature and are important in various biological processes. The presence of the bromine atom and the cyclopropoxy group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropoxypyrimidine can be achieved through various synthetic routes. One common method involves the bromination of 4-cyclopropoxypyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can further enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-cyclopropoxypyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-cyclopropoxypyrimidine or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-cyclopropoxypyrimidine has several applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: The compound can be used to study the biological activity of pyrimidine derivatives and their interactions with biological targets.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-cyclopropoxypyrimidine depends on its specific application and the target it interacts with. In general, the compound can act as an electrophile due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. The cyclopropoxy group can also influence the compound’s reactivity and interactions with biological targets by providing steric and electronic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4-methoxypyrimidine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.

    2-Bromo-4-ethoxypyrimidine: Contains an ethoxy group instead of a cyclopropoxy group.

    2-Chloro-4-cyclopropoxypyrimidine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-Bromo-4-cyclopropoxypyrimidine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy groups. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C7H7BrN2O

Molekulargewicht

215.05 g/mol

IUPAC-Name

2-bromo-4-cyclopropyloxypyrimidine

InChI

InChI=1S/C7H7BrN2O/c8-7-9-4-3-6(10-7)11-5-1-2-5/h3-5H,1-2H2

InChI-Schlüssel

LMRYBNYJBCSERL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=NC(=NC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.